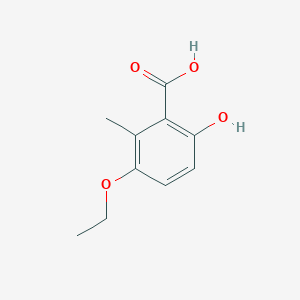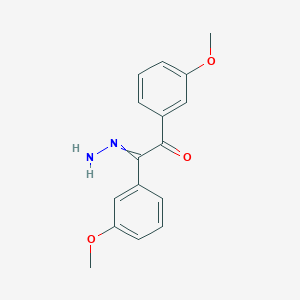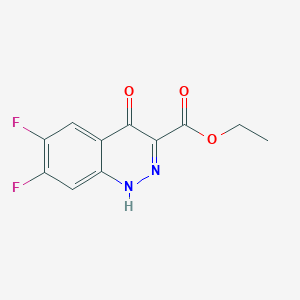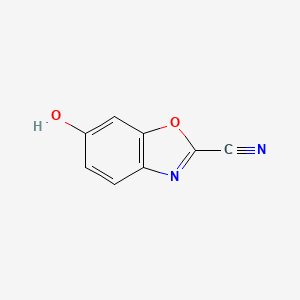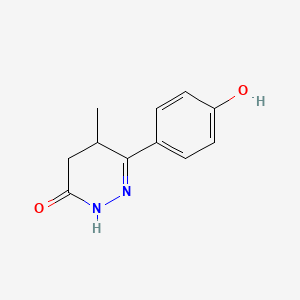
6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
概要
説明
6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of dihydropyridazinones This compound features a hydroxyphenyl group and a methyl group attached to a dihydropyridazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with methylhydrazine, followed by cyclization to form the dihydropyridazinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The dihydropyridazinone ring can be reduced to form tetrahydropyridazinone derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation over platinum or palladium catalysts can be used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyridazinone derivatives.
Substitution: Ethers or esters of the hydroxyphenyl group.
科学的研究の応用
6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
4-Hydroxyphenyl derivatives: Compounds such as 4-hydroxyphenylacetic acid and 4-hydroxyphenylpyruvic acid share the hydroxyphenyl group.
Dihydropyridazinone derivatives: Compounds like 4,5-dihydropyridazin-3(2H)-one and its methyl-substituted analogs are structurally similar.
Uniqueness
6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to the specific combination of the hydroxyphenyl group and the dihydropyridazinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-10(15)12-13-11(7)8-2-4-9(14)5-3-8/h2-5,7,14H,6H2,1H3,(H,12,15) |
InChIキー |
UENUKLJEZNFGQU-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

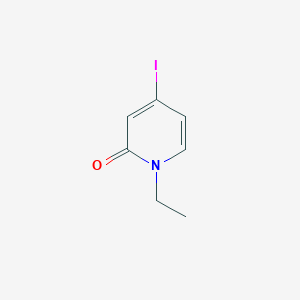
![3-oxo-N-(5-phenylpyrazin-2-yl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B8451579.png)
![Ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8451584.png)

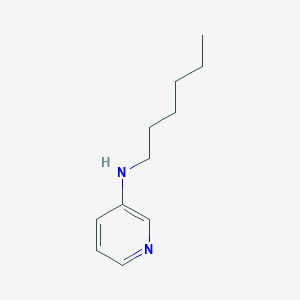
![8-Bromodibenzo[B,E]oxepin-11(6H)-one](/img/structure/B8451604.png)
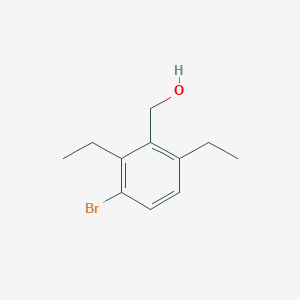
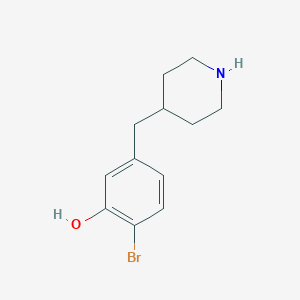
![3-Bromo-7-(6-methoxypyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8451628.png)
